molecular formula C20H30O4S B13991088 2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate

2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate

Cat. No.: B13991088
M. Wt: 366.5 g/mol
InChI Key: CZKSQENRQZPNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes both an indene and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate typically involves multiple steps. One common route includes the initial formation of the indene structure, followed by the introduction of the hydroxy and methyl groups. The final step involves the sulfonation reaction to attach the 4-methylbenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds within the indene structure, resulting in saturated derivatives.

    Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and sulfonate groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The indene structure may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate: This compound is unique due to its specific combination of functional groups and structural features.

    Rosifoliol: Another compound with a similar indene structure but different functional groups, leading to distinct chemical properties and applications.

    β-Sitosterol: A plant sterol with a similar hydroxy group but a different overall structure, used in different biological and industrial applications.

Uniqueness

The uniqueness of this compound lies in its combination of an indene core with a hydroxy group and a benzenesulfonate moiety

Properties

Molecular Formula

C20H30O4S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3

InChI Key

CZKSQENRQZPNOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.